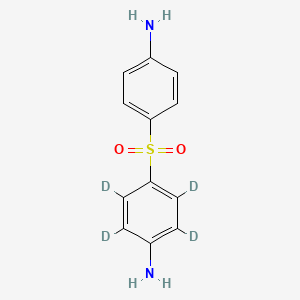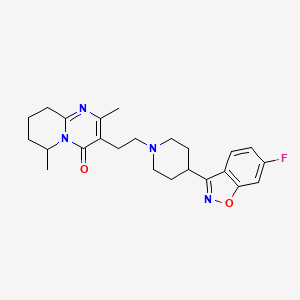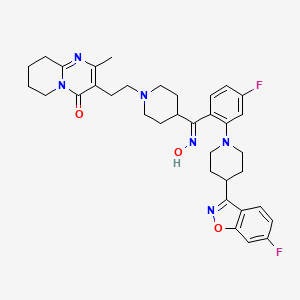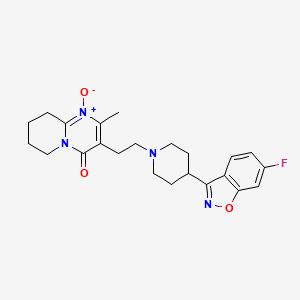
Nefopam-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nefopam-d3 Hydrochloride is a deuterated form of Nefopam Hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used to treat moderate to severe pain and has central stimulant and sympathomimetic properties. This compound is structurally similar to Nefopam but contains deuterium atoms, which can be useful in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nefopam-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nefopam molecule. The process typically starts with the preparation of deuterated benzylamine, which is then subjected to a series of chemical reactions to form the final product. The key steps include:
Friedel-Crafts Alkylation: Using deuterated benzylamine and phthalic anhydride in the presence of aluminum chloride to form a deuterated amide intermediate.
Cyclization: The amide intermediate undergoes cyclization with p-toluenesulfonic acid to form the benzoxazocine ring structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: Nefopam-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nefopam N-oxide.
Reduction: Nefopam free base.
Substitution: Halogenated Nefopam derivatives.
Scientific Research Applications
Nefopam-d3 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s pharmacokinetics.
Analgesic Research: Used to study the efficacy and mechanism of action of Nefopam in pain management.
Drug Interaction Studies: Helps in understanding how Nefopam interacts with other drugs at the molecular level.
Biological Studies: Used in research related to neurotransmitter reuptake inhibition and its effects on the central nervous system.
Mechanism of Action
Nefopam-d3 Hydrochloride exerts its analgesic effects through multiple mechanisms:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.
Modulation of Glutamatergic Transmission: Reduces hyperalgesia by modulating glutamate transmission in the central nervous system.
Voltage-Sensitive Ion Channel Blockade: Blocks sodium and calcium channels, contributing to its analgesic and central stimulant effects.
Comparison with Similar Compounds
Nefopam-d3 Hydrochloride is unique compared to other analgesics due to its non-opioid nature and multiple mechanisms of action. Similar compounds include:
Orphenadrine: Structurally related but primarily used as a muscle relaxant.
Diphenhydramine: An antihistamine with sedative properties, structurally similar but pharmacologically different.
Desmethylnefopam: A metabolite of Nefopam with similar but less potent analgesic effects.
This compound stands out due to its deuterated form, which provides advantages in pharmacokinetic studies and drug development.
Properties
CAS No. |
1346603-30-2 |
|---|---|
Molecular Formula |
C17H20ClNO |
Molecular Weight |
292.821 |
IUPAC Name |
1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3; |
InChI Key |
CNNVSINJDJNHQK-NIIDSAIPSA-N |
SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Synonyms |
3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride; (+/-)-Nefopam-d3 Hydrochloride; Acupan-d3; Ajan-d3; Fenazoxine-d3; Fenazoxine-d3 Hydrochloride; R 738-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
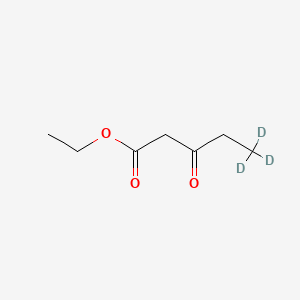

![L-[2-13C]glucose](/img/structure/B583748.png)

